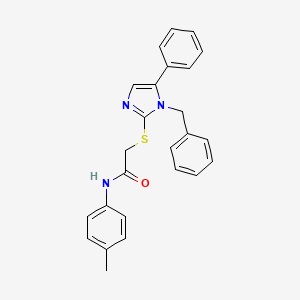

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Description

Properties

IUPAC Name |

2-(1-benzyl-5-phenylimidazol-2-yl)sulfanyl-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3OS/c1-19-12-14-22(15-13-19)27-24(29)18-30-25-26-16-23(21-10-6-3-7-11-21)28(25)17-20-8-4-2-5-9-20/h2-16H,17-18H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMODBVNDTNHKGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through a multi-step process involving the condensation of appropriate aldehydes and amines.

Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

Acetamide Formation: Finally, the thioether is reacted with an acetamide derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The imidazole ring can be reduced under certain conditions.

Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing imidazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.

In vitro studies have demonstrated that derivatives of imidazole compounds can effectively combat Mycobacterium tuberculosis, showcasing their potential as antitubercular agents. The minimum inhibitory concentrations (MIC) for active compounds were determined, revealing promising results for further development .

Anticancer Potential

The anticancer activity of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has been explored through various studies. The imidazole moiety is known to interact with targets involved in cancer cell proliferation. For example, some derivatives have shown significant cytotoxic effects against human colorectal carcinoma cell lines (HCT116), with IC50 values indicating their potency compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

Enzyme Inhibition

The compound may also act as a cholinesterase inhibitor, which is significant for treating neurodegenerative diseases such as Alzheimer's disease. The imidazole ring's ability to form hydrogen bonds and participate in π-π interactions could facilitate binding to enzyme active sites. Preliminary findings suggest that this compound could compete with acetylcholine at the enzyme's active site, modulating neurotransmission effectively .

Synthesis and Methodology

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Imidazole Ring : Utilizing methods like the Debus-Radziszewski synthesis.

- Thioether Formation : Reacting the imidazole derivative with thiols under basic conditions.

- Alkylation : Introducing the p-tolyl group through alkylation reactions.

These synthetic routes can be optimized for yield and purity through advanced techniques such as continuous flow reactors and purification methods .

Mechanism of Action

The mechanism of action of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The thioether and acetamide groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

1-benzyl-2-phenylimidazole: Lacks the thioether and acetamide groups.

2-((1-benzyl-1H-imidazol-2-yl)thio)acetamide: Lacks the phenyl group.

N-(p-tolyl)acetamide: Lacks the imidazole and thioether groups.

Uniqueness

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is unique due to the combination of the imidazole ring, thioether linkage, and acetamide group, which may confer distinct biological and chemical properties compared to similar compounds.

Biological Activity

The compound 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a novel organic molecule with significant potential in medicinal chemistry. Its unique structure, which features an imidazole ring and a thioacetamide moiety, suggests various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is . The compound is characterized by:

- Imidazole Ring : A five-membered heterocyclic structure that plays a crucial role in biological interactions.

- Thioacetamide Moiety : Imparts reactivity and potential for interaction with biological macromolecules.

- Benzyl and Phenyl Groups : These groups enhance lipophilicity and may influence receptor binding.

Research indicates that compounds containing imidazole derivatives often exhibit diverse biological activities, including:

- Antimicrobial Activity : The imidazole ring can interact with microbial enzymes, potentially inhibiting their function.

- Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Ongoing studies aim to elucidate the specific targets and pathways influenced by this compound.

Anticancer Activity

A variety of studies have assessed the anticancer potential of similar imidazole-containing compounds. For example:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 | 4.2 | Induces apoptosis |

| Compound B | NCI-H460 | 3.5 | Inhibits cell cycle progression |

| Compound C | HepG2 | 5.0 | Targets mitochondrial pathways |

While specific data for this compound remains limited, structural analogs have demonstrated significant cytotoxicity against various cancer cell lines.

Antimicrobial Activity

Imidazole derivatives are also known for their antimicrobial properties. For instance:

| Compound | Pathogen | MIC (µg/mL) | Effect |

|---|---|---|---|

| Compound D | E. coli | 10 | Bactericidal |

| Compound E | S. aureus | 15 | Bacteriostatic |

These findings suggest that this compound may exhibit similar antimicrobial effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of imidazole derivatives:

- Study on Anticancer Activity :

-

Antimicrobial Screening :

- Another study focused on the antibacterial properties of thioamide derivatives, showing that compounds with thioether linkages had enhanced activity against Gram-positive bacteria .

- Mechanistic Insights :

Q & A

Q. Methodology :

- Key Reaction : Nucleophilic substitution between 2-chloroacetamide intermediates and mercapto-imidazole derivatives under basic conditions (e.g., potassium carbonate in ethanol or chloroform). Refluxing for 4–6 hours is typical to achieve high yields .

- Variants : Substituents on the imidazole or aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) are introduced via precursor modifications, such as using substituted benzyl halides or aryl thiols .

- Purification : Recrystallization from ethanol or chloroform is standard, with purity confirmed via elemental analysis (C, H, N) and spectroscopy .

Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Q. Methodology :

- 1H/13C NMR : Assigns proton environments (e.g., benzyl CH2 at δ ~4.5–5.0 ppm) and carbonyl carbons (δ ~165–170 ppm) .

- IR Spectroscopy : Validates thioether (C–S, ~600–700 cm⁻¹) and amide (N–H, ~3200–3300 cm⁻¹; C=O, ~1650–1700 cm⁻¹) functionalities .

- X-ray Crystallography : Resolves intermolecular interactions (e.g., H-bonded dimers, π-π stacking) and confirms stereochemistry .

- Elemental Analysis : Matches calculated vs. experimental C/H/N ratios to ensure purity (>95%) .

How can researchers evaluate the anticancer potential of this compound, and what models are appropriate?

Q. Methodology :

- In Vitro Assays :

- Cell Lines : Use A549 (lung adenocarcinoma) and NIH/3T3 (embryoblast) for cytotoxicity screening. IC50 values <50 µM indicate potency, while selectivity indices (SI = IC50_normal / IC50_cancer) >10 suggest therapeutic potential .

- Apoptosis Assays : Flow cytometry with Annexin V/PI staining quantifies apoptotic cells. Compare results to standards like cisplatin .

- Mechanistic Studies : Molecular docking predicts binding to targets like tubulin or kinases. For example, imidazole-thioacetamides show affinity for α/β-tubulin pockets in docking poses .

What computational methods are used to predict electronic properties and binding interactions of this acetamide derivative?

Q. Methodology :

- DFT Calculations : B3LYP/6-31G models analyze molecular electrostatic potential (MESP), HOMO-LUMO gaps (e.g., ~4–5 eV), and charge distribution to predict reactivity .

- Docking Simulations : AutoDock Vina or Schrödinger Suite evaluates binding energies (ΔG < −8 kcal/mol indicates strong affinity) to targets like cyclooxygenase (COX1/2) or DNA repair enzymes .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .

How should researchers address discrepancies in biological activity data across studies?

Q. Methodology :

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., same cell passage number, serum concentration) .

- Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity) .

- SAR Analysis : Compare substituent effects. For example, 4-fluorophenyl analogs may enhance selectivity over bromo/methoxy derivatives .

- Meta-Analysis : Use tools like Forest plots to statistically evaluate activity trends across datasets .

What are the key considerations in optimizing reaction conditions to improve synthetic yield?

Q. Methodology :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiols, while ethanol minimizes side reactions .

- Catalyst Screening : Test bases like K2CO3 vs. DBU for deprotonation efficiency. Yields improve from 60% to >85% with optimized bases .

- Temperature Control : Reflux at 80–90°C accelerates substitution but may require inert atmospheres to prevent oxidation of thiols .

How does the substitution pattern on the imidazole and aryl rings influence bioactivity?

Q. Structure-Activity Relationship (SAR) :

- Imidazole Modifications :

- Aryl Thiazole Adjustments :

What strategies are effective in resolving low solubility issues during biological testing?

Q. Methodology :

- Formulation : Use DMSO/PEG-400 mixtures (≤0.1% v/v) to maintain compound stability without cell membrane disruption .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the acetamide moiety to enhance aqueous solubility .

- Salt Formation : Prepare hydrochloride salts via HCl gas treatment in diethyl ether, confirmed by shifts in IR carbonyl stretches .

How can researchers validate target engagement in mechanistic studies?

Q. Methodology :

- Pull-Down Assays : Biotinylate the compound and use streptavidin beads to isolate bound proteins from cell lysates. Identify targets via LC-MS/MS .

- Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation curves (e.g., COX2 Tm shifts >2°C indicate binding) .

- Knockdown/Overexpression : CRISPR-Cas9 KO of putative targets (e.g., tubulin βIII) should abrogate compound efficacy if engaged .

What are the best practices for scaling up synthesis while maintaining purity?

Q. Methodology :

- Process Optimization :

- Quality Control :

- In-line FTIR monitors reaction progress (e.g., disappearance of thiol peaks at ~2550 cm⁻¹) .

- Preparative HPLC (C18 column, 70% MeCN/H2O) removes trace impurities post-crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.